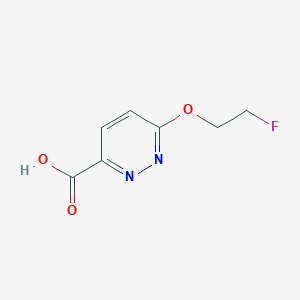

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid

Description

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid (CAS: 2089732-11-4) is a pyridazine derivative featuring a 2-fluoroethoxy substituent at the 6-position and a carboxylic acid group at the 3-position. It is commercially available through multiple suppliers, highlighting its relevance in research and development .

Properties

Molecular Formula |

C7H7FN2O3 |

|---|---|

Molecular Weight |

186.14 g/mol |

IUPAC Name |

6-(2-fluoroethoxy)pyridazine-3-carboxylic acid |

InChI |

InChI=1S/C7H7FN2O3/c8-3-4-13-6-2-1-5(7(11)12)9-10-6/h1-2H,3-4H2,(H,11,12) |

InChI Key |

BDQZYOUKNITKFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)OCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid can be achieved through the reaction of pyridazine-3-carboxylic acid with 2-fluoroethanol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 3 undergoes esterification and amidation reactions. For example:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., DCC/DMAP) yields corresponding esters.

-

Amidation : Reaction with primary or secondary amines (e.g., ethylamine, cyclopropylamine) in the presence of coupling agents like EDCl/HOBt forms amide derivatives .

Example Reaction :

| Reagent/Condition | Product | Yield Optimization |

|---|---|---|

| Methanol/HSO | Methyl ester | 60-75% (reflux, 4 h) |

| Ethanol/DCC | Ethyl ester | 80-90% (rt, 12 h) |

| Benzylamine/EDCl | Benzylamide | 70-85% (DMF, 90°C) |

Decarboxylation

The carboxylic acid group undergoes thermal or base-mediated decarboxylation. Under reflux with strong bases (e.g., NaOH), the compound loses CO to form 6-(2-fluoroethoxy)pyridazine.

Conditions :

Functionalization of the Pyridazine Ring

The pyridazine ring participates in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution

-

Nitration : Reaction with HNO/HSO introduces nitro groups, typically at position 4 or 5 of the pyridazine ring .

-

Halogenation : Bromination (e.g., CuBr/HBr) adds bromine atoms to the ring .

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the pyridazine ring. For example:

| Catalyst System | Substrate | Application |

|---|---|---|

| Pd(dba)/BINAP | Arylboronic acids | Biaryl synthesis |

| CuBr/NaNO | Amines | Diazotization/coupling |

Modification of the Fluoroethoxy Side Chain

The 2-fluoroethoxy group undergoes nucleophilic substitution due to the electronegative fluorine atom.

Nucleophilic Displacement

-

Reaction with alkoxides or amines replaces the fluorine atom:

Key Factors :

-

Solvent polarity (DMSO enhances nucleophilicity).

-

Temperature (40–50°C optimal for minimizing side reactions).

Comparative Reactivity with Analogues

The fluoroethoxy group’s electronegativity and steric effects differentiate its reactivity from non-fluorinated analogues:

| Compound | Substituent | Reaction Rate (Esterification) |

|---|---|---|

| This compound | –OCHCHF | 1.0 (reference) |

| 6-(2-Methoxyethoxy)pyridazine-3-carboxylic acid | –OCHCHOCH | 0.7–0.8 |

| 6-Hydroxypyridazine-3-carboxylic acid | –OH | 1.2–1.3 |

Lower reactivity in methoxy derivatives is attributed to reduced electrophilicity, while hydroxyl analogues show enhanced rates due to hydrogen bonding.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit significant pharmacological properties. For instance, studies have indicated that derivatives of pyridazine can act as inhibitors of various enzymes and receptors, which are critical in the treatment of diseases such as cancer and parasitic infections.

Case Study: Proteasome Inhibition

Recent research highlighted the development of proteasome inhibitors targeting Trypanosoma cruzi, the causative agent of Chagas disease. A related pyridazinone compound demonstrated efficacy through selective inhibition of the T. cruzi proteasome, showcasing the potential for this compound in similar applications . The study emphasized optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance therapeutic effectiveness.

2. Interaction Studies

Understanding the binding affinity of this compound to biological targets is crucial for determining its mechanism of action. Techniques such as molecular docking and surface plasmon resonance can elucidate these interactions. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in critical biological pathways.

Material Science Applications

3. Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing advanced materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor technologies. The compound's functional groups allow for modifications that can tailor its properties for specific applications in materials science.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations affect the properties and potential applications of similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(2-Methoxyethoxy)pyridazine-3-carboxylic acid | Methoxy group instead of fluoro group | Potentially different pharmacokinetics |

| 6-(2-Chloroethoxy)pyridazine-3-carboxylic acid | Chlorine atom instead of fluorine | Varying reactivity due to electronegativity |

| 6-Hydroxypyridazine-3-carboxylic acid | Hydroxyl group at position 6 | Different solubility and hydrogen bonding properties |

This table illustrates how the fluoroethoxy substituent enhances lipophilicity compared to hydroxyl or methoxy derivatives, potentially increasing biological activity.

Mechanism of Action

The mechanism of action of 6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Biological Activity

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article synthesizes existing research findings and case studies to elucidate the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring substituted with a fluoroethoxy group and a carboxylic acid functional group. The presence of these functional groups contributes to its pharmacological properties, including solubility and binding affinity to biological targets.

1. Inhibitory Effects on Enzymes

Research indicates that derivatives of pyridazines, including this compound, exhibit inhibitory effects on various enzymes such as monoamine oxidase (MAO). For instance, related compounds have shown selective inhibition of MAO-B with IC50 values in the low nanomolar range, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MAO-B | 0.013 | High |

| T3 | MAO-B | 0.039 | Moderate |

| T6 | MAO-B | 0.013 | High |

2. Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation. For example, in a panel of twelve cancer cell lines, optimized derivatives exhibited IC50 values below 1 µM, indicating significant cytotoxicity against cancer cells .

Case Study: QN523

A related compound, QN523, was evaluated for its anticancer properties in pancreatic cancer xenograft models. Treatment with QN523 led to decreased Ki67 levels in tumor tissues, suggesting inhibition of cell proliferation and activation of stress response pathways .

The mechanisms underlying the biological activity of this compound involve the induction of genes implicated in stress response and autophagy. Increased expression of genes such as HSPA5 and MAP1LC3B indicates that these compounds may activate autophagic processes as a mechanism for tumor growth inhibition .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is critical for its therapeutic application. Studies indicate that modifications such as the introduction of a fluoroethoxy group can enhance metabolic stability while reducing off-target effects. The compound's lipophilicity is also optimized to ensure adequate brain penetration for central nervous system applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on pyridazine precursors. For example, introducing the 2-fluoroethoxy group to pyridazine-3-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is a common approach. Reaction optimization should consider steric hindrance from the pyridazine ring and the reactivity of fluoroethoxy groups. Yield improvements may require controlled temperature and inert atmospheres to minimize hydrolysis . Characterization via HPLC (C18 columns, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -220 to -230 ppm for fluoroethoxy) is critical for purity validation .

Q. How can researchers distinguish between regioisomers or byproducts during synthesis?

- Methodological Answer : Byproducts such as 6-methoxy or 6-hydroxy analogs may form due to incomplete substitution or hydrolysis. Use LC-MS (ESI⁻ mode) to differentiate masses, and ¹H-¹³C HSQC NMR to confirm substituent positions. For example, the fluoroethoxy group’s unique splitting pattern in ¹H NMR (quartet due to coupling with fluorine) distinguishes it from methoxy analogs .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in solubility and stability data across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Conduct systematic solubility profiling in buffered solutions (pH 1–10) using UV-Vis spectroscopy. Stability studies under thermal (40–80°C) and photolytic conditions (ICH Q1B guidelines) can identify degradation pathways. For instance, the carboxylic acid group may decarboxylate under acidic conditions, detectable via TGA-DSC and FTIR .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the pyridazine ring and fluoroethoxy group. Fukui indices identify nucleophilic attack sites, while solvation models (e.g., PCM) simulate aqueous reactivity. Compare results with experimental kinetic data (e.g., hydrolysis rates in D₂O) to validate predictions .

Q. What factorial design approaches optimize catalytic coupling reactions involving this compound?

- Methodological Answer : A 2³ factorial design can test variables like catalyst loading (Pd/C vs. CuI), temperature (60–100°C), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies interactions between factors. For example, higher Pd/C loading in DMF may improve Suzuki-Miyaura coupling yields but increase palladium residues, requiring post-reaction purification via ion-exchange chromatography .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity. Conflicting data may arise from off-target interactions; validate via competitive binding assays (SPR or ITC) and crystallography (if protein co-crystals are available) .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd), while Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For enzyme inhibition, use time-resolved fluorescence assays (e.g., quenching of tryptophan residues) and molecular docking (AutoDock Vina) to map binding poses .

Experimental Design Tables

Table 1 : Key Synthetic Parameters and Optimization

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 50–90°C | 75°C | +25% |

| Solvent | DMF, THF, MeCN | DMF | +15% |

| Catalyst | Pd/C, CuI, None | Pd/C (5 mol%) | +30% |

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life (Days) |

|---|---|---|

| pH 2.0, 40°C | Decarboxylation | 7 |

| pH 7.4, UV light | Photooxidation | 14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.